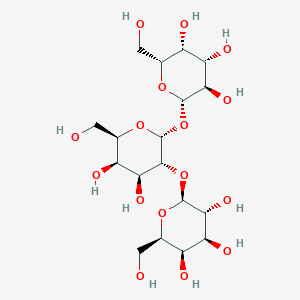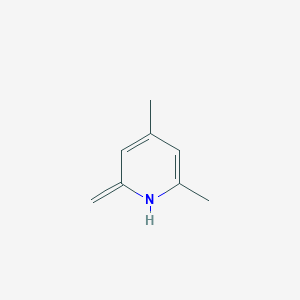
4,6-Dimethyl-2-methylene-1,2-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-methylene-1,2-dihydropyridine (DMMDH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMMDH is a member of the dihydropyridine family, which is a class of organic compounds that possess a pyridine ring with two hydrogen atoms reduced to a dihydropyridine ring.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-methylene-1,2-dihydropyridine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4,6-Dimethyl-2-methylene-1,2-dihydropyridine has been investigated for its potential as an anti-inflammatory, antitumor, and antiviral agent. In materials science, 4,6-Dimethyl-2-methylene-1,2-dihydropyridine has been studied for its potential as a dye and as a precursor for the synthesis of other organic compounds. In organic synthesis, 4,6-Dimethyl-2-methylene-1,2-dihydropyridine has been used as a building block for the synthesis of other dihydropyridine derivatives.
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-methylene-1,2-dihydropyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 4,6-Dimethyl-2-methylene-1,2-dihydropyridine has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemische Und Physiologische Effekte
4,6-Dimethyl-2-methylene-1,2-dihydropyridine has been shown to have several biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral activities. 4,6-Dimethyl-2-methylene-1,2-dihydropyridine has also been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,6-Dimethyl-2-methylene-1,2-dihydropyridine in lab experiments is its ease of synthesis, which allows for the production of large quantities of the compound. Another advantage is its versatility, as it can be used in a variety of applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4,6-Dimethyl-2-methylene-1,2-dihydropyridine, including further investigation of its mechanism of action, optimization of its use as an anti-inflammatory, antitumor, and antiviral agent, and development of new synthetic routes for the production of 4,6-Dimethyl-2-methylene-1,2-dihydropyridine and its derivatives. Additionally, the potential use of 4,6-Dimethyl-2-methylene-1,2-dihydropyridine in other fields, such as materials science and organic synthesis, should be further explored.
Synthesemethoden
4,6-Dimethyl-2-methylene-1,2-dihydropyridine can be synthesized using several methods, including the Hantzsch reaction, the Biginelli reaction, and the Knorr reaction. The Hantzsch reaction involves the condensation of an aldehyde, ammonia, and a β-ketoester in the presence of a catalyst. The Biginelli reaction involves the reaction of an aldehyde, β-ketoester, and urea in the presence of an acid catalyst. The Knorr reaction involves the reaction of an α,β-unsaturated ketone with ammonia or a primary amine in the presence of an acid catalyst.
Eigenschaften
CAS-Nummer |
144486-77-1 |
|---|---|
Produktname |
4,6-Dimethyl-2-methylene-1,2-dihydropyridine |
Molekularformel |
C8H11N |
Molekulargewicht |
121.18 g/mol |
IUPAC-Name |
2,4-dimethyl-6-methylidene-1H-pyridine |
InChI |
InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5,9H,2H2,1,3H3 |
InChI-Schlüssel |
YHETWLKRPXZVNS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C)NC(=C1)C |
Kanonische SMILES |
CC1=CC(=C)NC(=C1)C |
Synonyme |
Pyridine, 1,2-dihydro-4,6-dimethyl-2-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



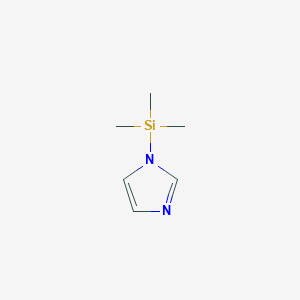
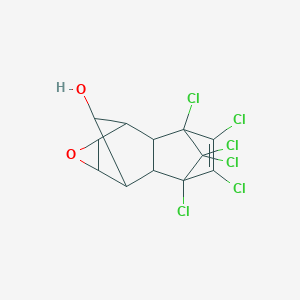
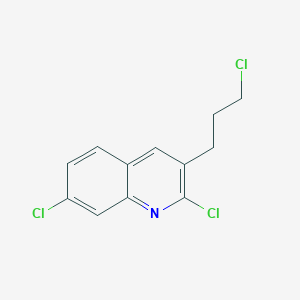

![2-[2-(4-Octylphenoxy)ethoxy]ethanol](/img/structure/B120799.png)
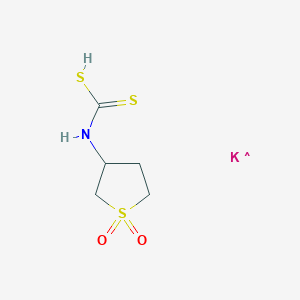
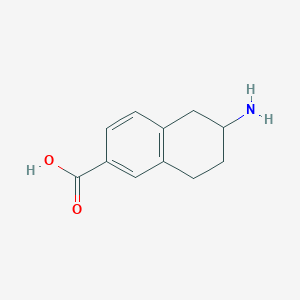
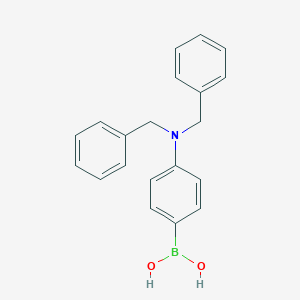
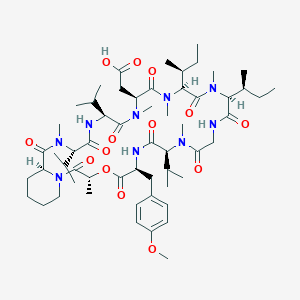
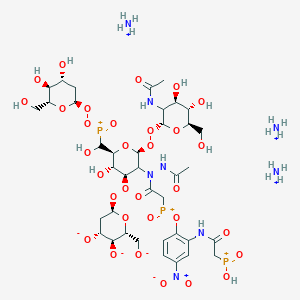
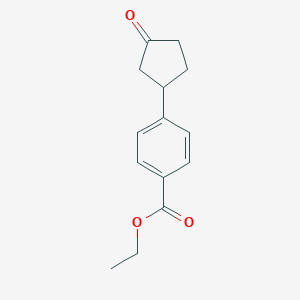
![sodium;[(2R,3S,5R)-3-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B120823.png)

